3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid
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Overview
Description
3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a formyl group at the third position, an isopropyl group at the first position, and a carboxylic acid group at the sixth position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the formylation of 1-(propan-2-yl)-1H-indole-6-carboxylic acid using formylating agents such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions, with the formyl group being introduced at the third position of the indole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Carboxy-1-(propan-2-yl)-1H-indole-6-carboxylic acid.
Reduction: 3-Hydroxymethyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its indole structure is known to interact with various biological targets, making it a valuable compound for drug discovery.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to modulate biological pathways and its potential as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets in biological systems. The formyl group and the indole ring play crucial roles in binding to enzymes, receptors, or other proteins, modulating their activity. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.
Comparison with Similar Compounds
3-Formyl-1H-indole-2-carboxylic acid: Similar structure but lacks the isopropyl group.
3-Formyl-5,6-dimethoxy-1H-indole-2-carboxylic acid: Contains additional methoxy groups.
3-Formyl-1-(3-hydroxypropyl)-1H-indole-6-carboxylic acid: Contains a hydroxypropyl group instead of an isopropyl group.
Uniqueness: 3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid is unique due to the presence of the isopropyl group at the first position of the indole ring. This structural feature may influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-formyl-1-propan-2-ylindole-6-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-8(2)14-6-10(7-15)11-4-3-9(13(16)17)5-12(11)14/h3-8H,1-2H3,(H,16,17) |
InChI Key |
WEDVCPMQZSQERW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=C(C=C2)C(=O)O)C=O |
Origin of Product |
United States |
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